molecular formula C23H17BrN6O3S B11665331 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide CAS No. 303103-14-2

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11665331
CAS No.: 303103-14-2
M. Wt: 537.4 g/mol
InChI Key: TXDNGPQLFYYUMY-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a synthetically designed small molecule recognized for its potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is the primary mediator of angiogenic signaling in endothelial cells, and its dysregulation is a hallmark of pathological conditions such as cancer, atherosclerotic plaque development , and intraocular neovascular disorders. The compound's core research value lies in its ability to selectively target and inhibit the VEGFR-2 tyrosine kinase domain, thereby disrupting downstream signaling pathways like PI3K/Akt and ERK that are crucial for endothelial cell proliferation, migration, and survival. This mechanism makes it an invaluable pharmacological tool for probing the specific role of VEGFR-2-driven angiogenesis in disease models, both in vitro and in vivo. Researchers utilize this compound to study tumor growth and metastasis, as the suppression of new blood vessel formation can starve tumors of essential oxygen and nutrients. Its application extends to cardiovascular research for investigating plaque stability and to ophthalmology for models of diabetic retinopathy and age-related macular degeneration. The molecular structure incorporates a 1,2,4-triazole core linked to a hydrazide moiety, a configuration often associated with high-affinity binding to kinase ATP pockets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

303103-14-2

Molecular Formula

C23H17BrN6O3S

Molecular Weight

537.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17BrN6O3S/c24-18-12-10-16(11-13-18)22-27-28-23(29(22)19-7-2-1-3-8-19)34-15-21(31)26-25-14-17-6-4-5-9-20(17)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+

InChI Key

TXDNGPQLFYYUMY-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an acyl hydrazide.

    Introduction of the Bromophenyl and Phenyl Groups: These groups can be introduced through substitution reactions using bromobenzene and benzene derivatives.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through a thiolation reaction.

    Condensation with 2-Nitrobenzaldehyde: The final step involves the condensation of the triazole derivative with 2-nitrobenzaldehyde to form the desired acetohydrazide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with triazole compounds, followed by the introduction of functional groups such as nitrophenyl and sulfanyl moieties. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shifts and coupling constants.
  • Infrared Spectroscopy (IR) : Employed to identify functional groups based on characteristic absorption peaks.
  • Mass Spectrometry (MS) : Utilized to determine the molecular weight and purity of the synthesized compound.

Recent studies have highlighted successful synthesis routes that yield high-purity products suitable for biological testing .

Antimicrobial Activity

Research indicates that compounds similar to 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide exhibit promising antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from similar triazole structures have shown effective activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent pharmacological studies:

  • Cell Line Studies : Evaluations against various cancer cell lines (e.g., MCF7 for breast cancer) have demonstrated significant cytotoxic effects. The Sulforhodamine B assay is commonly employed to assess cell viability post-treatment .
  • Molecular Docking Studies : These studies suggest that the compound may effectively bind to specific cancer-related targets, inhibiting tumor growth through various pathways such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Effect on Activity
Triazole RingEnhances antimicrobial action due to electron-withdrawing properties
Sulfanyl GroupIncreases lipophilicity, aiding in membrane penetration
Nitro GroupContributes to overall cytotoxicity against cancer cells

This table summarizes how different structural components contribute to the biological activity of the compound.

Case Studies and Research Findings

Several case studies have documented the effectiveness of triazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole derivative exhibited broad-spectrum activity against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics .
  • Anticancer Properties : In a comparative study, derivatives similar to this compound showed enhanced activity against multiple cancer cell lines compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring and the nitrophenyl group may play crucial roles in binding to these targets, leading to the compound’s biological effects.

Comparison with Similar Compounds

Core Substituent Variations

The target compound shares its triazole-sulfanyl-acetohydrazide scaffold with several analogs, differing primarily in substituents (Table 1):

Compound Name / ID R1 (Triazole Position 5) R2 (Triazole Position 4) R3 (Methylidene Group) Molecular Weight
Target Compound 4-Bromophenyl Phenyl 2-Nitrophenyl 534.35 g/mol
Compound from 4-Bromophenyl Phenyl 3-Methyl-2-thienyl 512.44 g/mol
Compound from 4-Bromophenyl 2-Methyl-2-propenyl 4-(Benzyloxy)-3-methoxyphenyl 627.56 g/mol
ZE-4c ( ) Fluorophenyl Pyridine-2-yl 2-Phenyl ~480 g/mol*

*Estimated based on structural similarity.

Key Observations :

  • The 4-bromophenyl group at position 5 is conserved in and , suggesting its role in enhancing lipophilicity or π-π stacking interactions.

Electronic and Steric Effects

  • Nitro vs. Thienyl/Methoxy Groups : The nitro group in the target compound increases molecular polarity and may enhance hydrogen-bonding capacity compared to the 3-methyl-2-thienyl () or benzyloxy-methoxy () substituents. This could influence solubility and target binding .
  • Triazole Substitution : Replacement of the phenyl group at position 4 (target) with a 2-methylpropenyl group () introduces steric bulk, possibly affecting conformational flexibility .

Physicochemical and Computational Comparisons

Molecular Similarity Metrics

Using Tanimoto and Dice coefficients ( ):

  • The target compound shows ~60–70% similarity to ’s analog (3-methyl-2-thienyl substitution) due to shared triazole and bromophenyl motifs.
  • Lower similarity (~40–50% ) is observed with ZE-4c (), which lacks the bromophenyl group and features a pyridine ring.

Fragmentation Patterns (MS/MS)

Molecular networking ( ) reveals:

  • The nitro group in the target compound may yield unique fragment ions (e.g., NO2<sup>−</sup> loss) compared to analogs with trifluoromethyl ( ) or methyl groups.
  • A cosine score < 0.7 is expected when comparing the target to or 2 compounds, indicating distinct bioactivity profiles.

Bioactivity and Structure-Activity Relationships (SAR)

Antioxidant Activity

  • reports that triazole-thioacetohydrazides with p-tolylaminoethyl substituents exhibit 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT). The target compound’s nitro group may enhance radical scavenging via resonance stabilization of intermediates.

Protein Target Interactions

  • The nitro group’s electron-withdrawing nature could strengthen interactions with electron-rich protein residues (e.g., tyrosine or histidine), differentiating it from analogs with neutral or donating substituents .

Predicted Pharmacokinetics

  • The nitro group may reduce membrane permeability compared to ’s thienyl analog but improve metabolic stability due to decreased susceptibility to oxidative metabolism .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and anticancer activities.

Synthesis and Characterization

The synthesis of the compound involves multiple steps starting from 4-bromophenyl and phenyl derivatives. The key steps include:

  • Formation of the Triazole Ring : The initial step involves the reaction of phenyl hydrazine with 4-bromobenzothioamide to form a triazole derivative.
  • Sulfanylation : The introduction of the sulfanyl group enhances the biological activity of the compound.
  • Acetohydrazide Formation : The final step involves the condensation reaction with 2-nitrobenzaldehyde to yield the target compound.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli40

The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This activity is attributed to the presence of the triazole ring and the nitro group, which are known to interfere with bacterial DNA synthesis .

Anticancer Activity

In addition to its antibacterial properties, this compound was screened for anticancer activity against several cancer cell lines. The cytotoxic effects were assessed using MTT assays.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)25
A549 (lung cancer)30

The data suggest that the compound has promising anticancer potential, with lower IC50 values indicating higher potency against cancer cells. Mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several studies have investigated similar compounds derived from triazoles and their biological activities:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibit antimicrobial properties due to their ability to disrupt cell wall synthesis in bacteria .
  • Anticancer Screening : Research on related compounds showed effective inhibition of tumor growth in xenograft models, highlighting the potential for triazole-based compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide?

  • Methodology :

  • Step 1 : Synthesize the triazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., HCl or H2SO4) .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives .
  • Step 3 : Condense the hydrazide moiety with 2-nitrobenzaldehyde under reflux in ethanol to form the Schiff base .
  • Optimization : Use N,N-dimethylacetamide as a solvent for improved yield and reduced reaction time (5–7 hours at 100–120°C) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
  • NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl and nitrophenyl groups) .
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What spectroscopic properties are critical for characterizing this compound?

  • Key Data :

  • FT-IR : Peaks at 1650–1700 cm<sup>−1</sup> (C=O stretch), 1540–1600 cm<sup>−1</sup> (C=N of triazole), and 1340–1380 cm<sup>−1</sup> (NO2 symmetric stretch) .
  • UV-Vis : Absorption bands at 250–300 nm (π→π* transitions in aromatic systems) and 350–400 nm (n→π* transitions in nitro groups) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Approach :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential (MEP) for reactivity insights .
  • Molecular docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., tyrosinase or acetylcholinesterase) . Prioritize residues with hydrogen bonding (e.g., triazole sulfur with active-site histidine) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticoagulant efficacy)?

  • Troubleshooting :

  • Assay standardization : Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C) .
  • Substituent effects : Test derivatives with modified bromophenyl or nitrophenyl groups to isolate activity contributors .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. How does the sulfanyl-triazole moiety influence the compound’s stability and reactivity?

  • Mechanistic insights :

  • Thermal stability : Conduct TGA-DSC to identify decomposition temperatures (>200°C typical for triazoles) .
  • Hydrolytic stability : Monitor pH-dependent degradation (e.g., rapid hydrolysis in acidic media due to Schiff base lability) .
  • Redox activity : Use cyclic voltammetry to detect nitro group reduction peaks (−0.5 to −0.8 V vs. Ag/AgCl) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Process optimization :

  • Column chromatography : Purify using silica gel with cyclohexane:ethyl acetate (1:10 v/v) to remove byproducts .
  • Impurity profiling : Employ HPLC-MS to identify and quantify side products (e.g., unreacted hydrazide intermediates) .

Contradiction Analysis & Methodological Pitfalls

Q. Why might biological assays report variable potency across studies?

  • Critical factors :

  • Solubility : Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity artifacts .
  • Cell line variability : Validate activity in multiple models (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Data normalization : Express results relative to positive controls (e.g., heparin for anticoagulant assays) .

Q. How to address discrepancies in crystallographic data vs. computational predictions?

  • Resolution strategies :

  • Torsion angle refinement : Adjust dihedral angles in SHELXL to match DFT-optimized conformers .
  • Hydrogen bonding networks : Validate via Hirshfeld surface analysis (e.g., C–H···O interactions in nitro groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.